Cas no 133164-11-1 ((-)-Oxypeucedanin hydrate)

(-)-Oxypeucedanin hydrate structure
(-)-Oxypeucedanin hydrate structure
Nome del prodotto:(-)-Oxypeucedanin hydrate
Numero CAS:133164-11-1
MF:C16H16O6
MW:304.294645309448
CID:1080881
PubChem ID:899657

(-)-Oxypeucedanin hydrate Proprietà chimiche e fisiche

Nomi e identificatori

    • Oxypeucedanin hydrate
    • (S)-(-)-Oxypeucedan hydrate
    • Aviprin
    • [ "Aviprin", " Prangol" ]
    • Oxypeucedan hydrate
    • (-)-4-[(S)-2,3-Dihydroxy-3-methylbutoxy]-7H-furo[3,2-g][1]benzopyran-7-one
    • (-)-Oxypeucedanin hydrate
    • MS-24391
    • HY-N2254
    • 133164-11-1
    • AC-34774
    • PEWFWDOPJISUOK-ZDUSSCGKSA-N
    • 7H-Furo[3,2-g][1]benzopyran-7-one, 4-[(2S)-2,3-dihydroxy-3-methylbutoxy]-
    • (-)-Prangol
    • CS-0019583
    • 4-[(2S)-2,3-dihydroxy-3-methyl-butoxy]furo[3,2-g]chromen-7-one
    • 4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one
    • 5-(2,3-Dihydroxy-3-methylbutoxy)-7H-furo[3,2-g]chromen-7-one
    • G60938
    • Inchi: InChI=1S/C16H16O6/c1-16(2,19)13(17)8-21-15-9-3-4-14(18)22-12(9)7-11-10(15)5-6-20-11/h3-7,13,17,19H,8H2,1-2H3/t13-/m0/s1
    • Chiave InChI: PEWFWDOPJISUOK-ZDUSSCGKSA-N
    • Sorrisi: CC(C)([C@H](COc1c2ccc(=O)oc2cc3c1cco3)O)O

Proprietà calcolate

  • Massa esatta: 304.09468
  • Massa monoisotopica: 304.09468823 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 4
  • Complessità: 460
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.6
  • Peso molecolare: 304.29
  • Superficie polare topologica: 89.1Ų

Proprietà sperimentali

  • Colore/forma: Yellow powder
  • Densità: 1.386±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di ebollizione: 544.3±50.0 °C at 760 mmHg
  • Punto di infiammabilità: 283.0±30.1 °C
  • Solubilità: Molto leggermente solubile (0,24 g/l) (25°C),
  • PSA: 89.13
  • Pressione di vapore: 0.0±1.5 mmHg at 25°C

(-)-Oxypeucedanin hydrate Informazioni sulla sicurezza

(-)-Oxypeucedanin hydrate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5808-5 mg
OXYPEUCEDANIN HYDRATE
133164-11-1 98.00%
5mg
¥2925.00 2022-02-28
eNovation Chemicals LLC
Y1239495-10mg
7H-Furo[3,2-g][1]benzopyran-7-one, 4-[(2S)-2,3-dihydroxy-3-methylbutoxy]-
133164-11-1 99%
10mg
$1595 2023-05-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O52580-5 mg
Oxypeucedanin hydrate
133164-11-1
5mg
¥2880.0 2021-09-08
eNovation Chemicals LLC
Y1239495-25mg
7H-Furo[3,2-g][1]benzopyran-7-one, 4-[(2S)-2,3-dihydroxy-3-methylbutoxy]-
133164-11-1 99%
25mg
$2955 2023-05-18
DC Chemicals
DCZ-154-20mg
OXYPEUCEDANIN HYDRATE
133164-11-1 >98%
20mg
$280.0 2023-09-15
TargetMol Chemicals
T5808-5 mg
(-)-Oxypeucedanin hydrate
133164-11-1 98%
5mg
¥ 1,900 2023-07-11
1PlusChem
1P0014T8-10mg
7H-Furo[3,2-g][1]benzopyran-7-one, 4-[(2S)-2,3-dihydroxy-3-methylbutoxy]-
133164-11-1 99%
10mg
$1009.00 2023-12-22
A2B Chem LLC
AA52092-10mg
Oxypeucedanin Hydrate
133164-11-1 99%
10mg
$885.00 2024-04-20
eNovation Chemicals LLC
Y1239495-5mg
7H-Furo[3,2-g][1]benzopyran-7-one, 4-[(2S)-2,3-dihydroxy-3-methylbutoxy]-
133164-11-1 99%
5mg
$440 2025-02-19
TargetMol Chemicals
T5808-25mg
(-)-Oxypeucedanin hydrate
133164-11-1 98%
25mg
¥ 4290 2024-07-20
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:133164-11-1)(-)-Oxypeucedanin hydrate
A1200304
Purezza:99%/99%/99%/99%
Quantità:5mg/10mg/25mg/50mg
Prezzo ($):238.0/354.0/538.0/839.0